PDGFR Y1021 peptide (non-phosphorylation)

Signal transduction PDGFR signaling PLCγ inhibition

PDGFR Y1021 peptide (non-phosphorylation) (CAS: 205173-94-0) is a synthetic 12-amino acid fragment (sequence: DNDYIIPLPDPK) corresponding to the carboxy-terminal region of the platelet-derived growth factor receptor beta (PDGFRβ) encompassing tyrosine 1021 in its non-phosphorylated state. This peptide serves as a selective competitive inhibitor, blocking the association of phospholipase C gamma (PLCγ) with the PDGFR via the PLCγ SH2 domain, thereby suppressing downstream mitogenic signaling.

Molecular Formula C64H98N14O21
Molecular Weight 1399.5 g/mol
Cat. No. B12369393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDGFR Y1021 peptide (non-phosphorylation)
Molecular FormulaC64H98N14O21
Molecular Weight1399.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C64H98N14O21/c1-7-33(5)51(74-56(90)39(27-35-18-20-36(79)21-19-35)70-55(89)41(30-49(83)84)71-54(88)40(29-47(67)80)69-53(87)37(66)28-48(81)82)60(94)75-52(34(6)8-2)63(97)78-25-13-17-46(78)59(93)72-42(26-32(3)4)61(95)76-23-12-16-45(76)58(92)73-43(31-50(85)86)62(96)77-24-11-15-44(77)57(91)68-38(64(98)99)14-9-10-22-65/h18-21,32-34,37-46,51-52,79H,7-17,22-31,65-66H2,1-6H3,(H2,67,80)(H,68,91)(H,69,87)(H,70,89)(H,71,88)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,81,82)(H,83,84)(H,85,86)(H,98,99)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1
InChIKeyGVSHHCYCUPRKSG-ICWOOOQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PDGFR Y1021 Peptide (Non-Phosphorylation): Technical Specifications and Research Utility


PDGFR Y1021 peptide (non-phosphorylation) (CAS: 205173-94-0) is a synthetic 12-amino acid fragment (sequence: DNDYIIPLPDPK) corresponding to the carboxy-terminal region of the platelet-derived growth factor receptor beta (PDGFRβ) encompassing tyrosine 1021 in its non-phosphorylated state . This peptide serves as a selective competitive inhibitor, blocking the association of phospholipase C gamma (PLCγ) with the PDGFR via the PLCγ SH2 domain, thereby suppressing downstream mitogenic signaling [1].

Why Non-Phosphorylated PDGFR Y1021 Peptide Cannot Be Replaced by Generic PDGFR Peptides


Generic PDGFR-derived peptides cannot substitute for the specific non-phosphorylated Y1021 peptide due to fundamental differences in post-translational modification status and binding partner selectivity. The phosphorylated analog (CAS: 147428-10-2) promotes PLCγ association and inositol phosphate production, whereas the non-phosphorylated form competitively inhibits this interaction . Moreover, peptides derived from adjacent tyrosine residues, such as PDGFR Y1009, serve distinct functions—Y1009 mediates binding to SH-PTP2 rather than PLCγ—rendering them unsuitable for studies targeting the PLCγ signaling axis [1].

Quantitative Differentiation of PDGFR Y1021 Peptide (Non-Phosphorylation) Against Comparators


Post-Translational Modification Status Determines Functional Polarity: Non-Phosphorylated vs. Phosphorylated Y1021 Peptide

The non-phosphorylated PDGFR Y1021 peptide (CAS 205173-94-0) lacks the phosphate group on tyrosine 1021 present in its phosphorylated counterpart (CAS 147428-10-2). This chemical difference dictates opposing biological activities: the non-phosphorylated peptide blocks PLCγ association with PDGFR, whereas the phosphorylated peptide promotes this interaction and stimulates inositol phosphate production [1]. The molecular mass difference (1399.54 Da for non-phosphorylated vs. 1479.52 Da for phosphorylated) provides an unambiguous analytical marker for identity verification .

Signal transduction PDGFR signaling PLCγ inhibition

Y1021 Site Selectively Recruits PLCγ, Whereas Y1009 Binds SH-PTP2: Functional Specificity Defined by Primary Sequence

Within the PDGFRβ carboxy terminus, the Y1021 motif (DNDYIIPLPDPK) exclusively mediates PLCγ SH2 domain binding, while the adjacent Y1009 site serves as a binding platform for the tyrosine phosphatase SH-PTP2 [1]. Mutagenesis studies demonstrate that substitution of Y1021 with phenylalanine (F-1021) selectively abolishes PLCγ association without affecting SH-PTP2 binding, whereas F-1009 mutation selectively eliminates SH-PTP2 binding [2]. Consequently, peptides derived from the Y1021 sequence provide a unique tool for interrogating the PLCγ branch of PDGFR signaling without perturbing other carboxy-terminal interactions.

PDGFR phosphotyrosine binding SH2 domain specificity Signal complex assembly

Analytical Purity and Identity Verification: Vendor-Specified Quality Metrics

Commercially sourced PDGFR Y1021 peptide (non-phosphorylation) is supplied with specified purity ≥95% as determined by HPLC, and identity is confirmed via mass spectrometry (MS) . This level of characterization ensures reproducible biological activity and minimizes batch-to-batch variability. In contrast, research-grade peptides from non-specialized suppliers may lack rigorous analytical documentation, introducing uncertainty regarding peptide integrity and concentration in experimental systems.

Peptide quality control HPLC purity Mass spectrometry

Recommended Applications for PDGFR Y1021 Peptide (Non-Phosphorylation) Based on Validated Evidence


Competitive Inhibition of PLCγ-PDGFR Interaction in Biochemical Binding Assays

Utilize the non-phosphorylated PDGFR Y1021 peptide as a specific competitor in pull-down or surface plasmon resonance (SPR) assays to quantify the contribution of the Y1021 site to PLCγ SH2 domain binding. The peptide's defined sequence and lack of phosphorylation enable dose-response studies that distinguish phosphorylation-dependent from phosphorylation-independent interactions [1].

Functional Dissection of PDGFRβ Carboxy-Terminal Signaling in Cell-Based Assays

Employ cell-permeable or microinjected non-phosphorylated Y1021 peptide to selectively abrogate the PLCγ arm of PDGFR signaling in intact cells. This approach allows researchers to assess the specific contribution of PLCγ activation to downstream phenotypes such as cell proliferation, migration, and gene expression, without genetic manipulation of the receptor .

Generation and Validation of Non-Phospho-Specific PDGFRβ Antibodies

Use the non-phosphorylated Y1021 peptide as an immunogen to raise antibodies that recognize PDGFRβ only when Y1021 is unphosphorylated. Such antibodies are valuable for immunohistochemical and immunoblotting studies aiming to map the spatial and temporal dynamics of PDGFRβ phosphorylation in tissues [2].

Negative Control for Phospho-Y1021-Dependent Signaling Experiments

In studies utilizing the phosphorylated Y1021 peptide to activate PLCγ signaling, the non-phosphorylated peptide serves as an essential negative control. This controls for non-specific peptide effects and confirms that observed outcomes are specifically attributable to the phosphorylated tyrosine residue [1].

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